(2-Methylpentyl)(1-phenylethyl)amine
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Overview
Description
(2-Methylpentyl)(1-phenylethyl)amine is an organic compound with the molecular formula C14H23N. This compound is characterized by the presence of a phenylethylamine moiety, which consists of a phenyl group substituted at the second position by an ethan-1-amine. It is a member of the phenethylamine class of compounds, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpentyl)(1-phenylethyl)amine typically involves the reaction of 2-methylpentylamine with 1-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpentyl)(1-phenylethyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-Methylpentyl)(1-phenylethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of (2-Methylpentyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors and enzymes, modulating their activity and influencing various physiological processes. For example, it may interact with neurotransmitter receptors, affecting the release and uptake of neurotransmitters such as dopamine and serotonin .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler analog with a similar structure but lacking the 2-methylpentyl group.
Amphetamine: A well-known stimulant with a phenethylamine backbone and additional functional groups.
Methamphetamine: A potent central nervous system stimulant with structural similarities to (2-Methylpentyl)(1-phenylethyl)amine.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)pentan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-8-12(2)11-15-13(3)14-9-6-5-7-10-14/h5-7,9-10,12-13,15H,4,8,11H2,1-3H3 |
InChI Key |
ADAVOLZVTJERCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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